Ethyl 3-(((benzyloxy)carbonyl)(2-methoxy-2-oxoethyl)amino)propanoate
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Overview
Description
Ethyl 3-(((benzyloxy)carbonyl)(2-methoxy-2-oxoethyl)amino)propanoate is an organic compound with the molecular formula C16H21NO6 and a molecular weight of 323.34 g/mol . This compound is characterized by the presence of an ester group, a benzyloxycarbonyl group, and a methoxy-oxoethyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(((benzyloxy)carbonyl)(2-methoxy-2-oxoethyl)amino)propanoate typically involves the esterification of 3-aminopropanoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with benzyl chloroformate and 2-methoxy-2-oxoethylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing bulk reagents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(((benzyloxy)carbonyl)(2-methoxy-2-oxoethyl)amino)propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(((benzyloxy)carbonyl)(2-methoxy-2-oxoethyl)amino)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and substrates.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-(((benzyloxy)carbonyl)(2-methoxy-2-oxoethyl)amino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include enzyme inhibition, receptor binding, and modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(((benzyloxy)carbonyl)(2-methoxy-2-oxoethyl)amino)acetate
- Ethyl 3-(((benzyloxy)carbonyl)(2-methoxy-2-oxoethyl)amino)butanoate
- Ethyl 3-(((benzyloxy)carbonyl)(2-methoxy-2-oxoethyl)amino)pentanoate
Uniqueness
Ethyl 3-(((benzyloxy)carbonyl)(2-methoxy-2-oxoethyl)amino)propanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Its benzyloxycarbonyl group provides protection for the amine, while the ester and methoxy-oxoethyl groups offer sites for further chemical modification .
Properties
CAS No. |
1245646-09-6 |
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Molecular Formula |
C16H21NO6 |
Molecular Weight |
323.34 g/mol |
IUPAC Name |
ethyl 3-[(2-methoxy-2-oxoethyl)-phenylmethoxycarbonylamino]propanoate |
InChI |
InChI=1S/C16H21NO6/c1-3-22-14(18)9-10-17(11-15(19)21-2)16(20)23-12-13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3 |
InChI Key |
NUHMKAJZZKFTKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(CC(=O)OC)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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